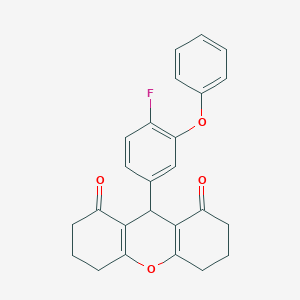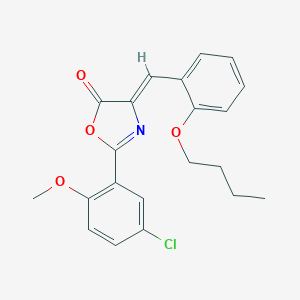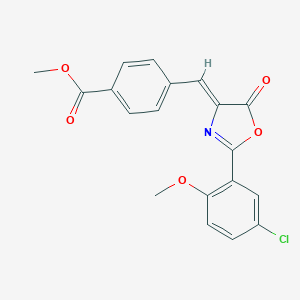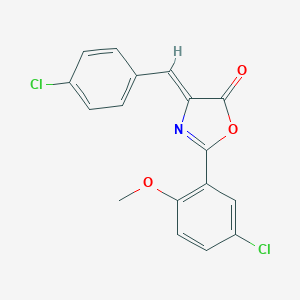![molecular formula C20H11ClO3S B299255 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione, also known as DMFDI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DMFDI belongs to the class of indene-1,3-dione derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that this compound induces apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases that involve oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound has been shown to possess a range of biological activities, which could make it useful in a range of medical research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in medical research.
Zukünftige Richtungen
There are several future directions for 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione research. One potential direction is to investigate the use of this compound as a chemotherapy agent in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in medical research. Finally, there is potential for the development of this compound derivatives with improved biological activity and pharmacokinetic properties.
Synthesemethoden
The synthesis of 2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione involves a multi-step process that begins with the reaction of furfural with thiourea to form 5-[(furan-2-yl)methylene]thiourea. This intermediate is then reacted with 4-chlorobenzene-1-thiol in the presence of a base to yield 5-[(4-chlorophenyl)sulfanyl]-2-furfural. Finally, the indene-1,3-dione moiety is added to the molecule through a Knoevenagel condensation reaction with 5-[(4-chlorophenyl)sulfanyl]-2-furfural to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione has been shown to possess a range of biological activities that make it a promising candidate for medical research. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for chemotherapy. Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases that involve oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C20H11ClO3S |
|---|---|
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H11ClO3S/c21-12-5-8-14(9-6-12)25-18-10-7-13(24-18)11-17-19(22)15-3-1-2-4-16(15)20(17)23/h1-11H |
InChI-Schlüssel |
HVPONMCGINIUOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C2=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)SC4=CC=C(C=C4)Cl)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)



![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)



![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)